molecular formula C7H12O2 B2371147 cis-2,6-Dimethyloxan-4-one CAS No. 14505-80-7

cis-2,6-Dimethyloxan-4-one

Cat. No.: B2371147
CAS No.: 14505-80-7
M. Wt: 128.171
InChI Key: FZXBJPDVINOGBR-OLQVQODUSA-N
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Description

cis-2,6-Dimethyloxan-4-one: is an organic compound with the molecular formula C7H12O2 . It is a cyclic ether with two methyl groups attached to the second and sixth carbon atoms and a ketone functional group at the fourth carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis from 2,6-dimethyl-4-hydroxy-2,6-dihydropyran: One common method involves the cyclization of 2,6-dimethyl-4-hydroxy-2,6-dihydropyran under acidic conditions.

    Oxidation of 2,6-dimethyl-4-hydroxy-2,6-dihydropyran: Another method involves the oxidation of 2,6-dimethyl-4-hydroxy-2,6-dihydropyran using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of cis-2,6-dimethyloxan-4-one typically involves large-scale synthesis using the above methods. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-2,6-Dimethyloxan-4-one can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: Substitution reactions can occur at the methyl groups or the ketone functional group.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of cis-2,6-dimethyloxan-4-one involves its interaction with specific molecular targets and pathways. The ketone functional group can participate in various chemical reactions, including nucleophilic addition and condensation reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .

Properties

IUPAC Name

(2R,6S)-2,6-dimethyloxan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-5-3-7(8)4-6(2)9-5/h5-6H,3-4H2,1-2H3/t5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXBJPDVINOGBR-OLQVQODUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)C[C@@H](O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14505-80-7
Record name (2R,6S)-2,6-dimethyloxan-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 2,6-dimethyl-γ-pyrone (17 g, Aldrich) in EtOH 95% (300 mL) was hydrogenated for 3 days under 70 psi. After filtration over celite, the solvent was evaporated and replaced by CH2Cl2. The solution was then treated with celite (30 g) and PCC (48.5 g). The suspension was stirred for 3 hr. and the reaction was diluted with Et2O (300 mL) and then filtered over a pad of celite. The filtrate was evaporated to dryness and the residual solution was then chromatographed using hexane/Et2O (1:1) to give the title compound.
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2,6-Dimethyl-4H-pyran-4-one (4 g) was dissolved in ethanol (20 mL) and 10% Pd/C (400 mg) was added. The mixture was hydrogenated under H2 (1 atm) at room temperature for 25 hrs.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 1.6M methyllithium in diethyl ether (20.9 mL, 33.4 mmol) was added to a stirred slurry of copper(I) iodide (4.25 g, 22.30 mmol) in diethyl ether (30 mL) at 0° C. and under nitrogen. The reaction was stirred at 0° C. for 20 min and then racemic 2-methyl-2H-pyran-4(3H)-one (1.25 g, 11.2 mmol) in diethyl ether (12.0 mL) was added over 10 min. The reaction was allowed to warm to RT and stirred 2 h. The reaction mixture was poured into sat NH4Cl (aq) and stirred 20 min. The solution was extracted with diethyl ether (4×60 mL) and the combined organics were washed with brine (˜80 mL), dried (MgSO4), filtered and concentrated to yield racemic (2R,6R)-2,6-dimethyldihydro-2H-pyran-4(3H)-one (Cap-2, step b) (1.34 g) as an orange oil. 1H NMR (400 MHz, CDCl3) δ ppm 4.28-4.39 (m, 2H), 2.55 (ddd, J=14.1, 4.8, 1.5 Hz, 2H), 2.24 (ddd, J=14.1, 6.5, 1.5 Hz, 2H), 1.28 (d, J=6.3 Hz, 6H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
copper(I) iodide
Quantity
4.25 g
Type
catalyst
Reaction Step One
Quantity
20.9 mL
Type
solvent
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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